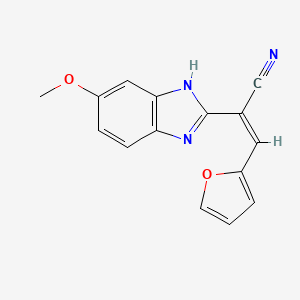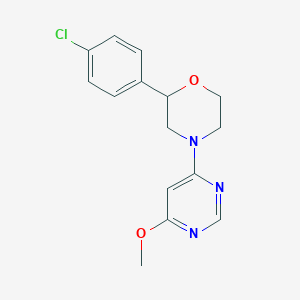![molecular formula C14H15ClN2O3 B5402553 N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine, also known as indole-3-propionic acid (IPA), is a natural compound that is found in a variety of foods, including cruciferous vegetables, such as broccoli and cauliflower, and in fermented foods, such as cheese and sauerkraut. IPA has been the subject of numerous scientific studies due to its potential health benefits.
Mécanisme D'action
The exact mechanism of action of IPA is not fully understood, but it is thought to work by modulating various signaling pathways in the body, including the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses, and the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Research has shown that IPA has a variety of biochemical and physiological effects in the body, including the ability to reduce oxidative stress, inflammation, and cell death, and to promote cell survival and energy metabolism. Additionally, IPA has been shown to improve glucose tolerance and insulin sensitivity, and to reduce the risk of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPA in lab experiments is that it is a natural compound that is found in a variety of foods, and is therefore readily available for use. Additionally, IPA has been shown to have low toxicity and few side effects. However, one limitation of using IPA in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are many potential future directions for research on IPA. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action, and to identify potential drug targets for the development of new treatments. Finally, more research is needed to determine the optimal dosing and administration of IPA for maximum therapeutic benefit.
Méthodes De Synthèse
IPA can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of indole-3-acetic acid with alanine, while microbial fermentation involves the use of bacteria, such as Clostridium sporogenes, to convert tryptophan into IPA.
Applications De Recherche Scientifique
IPA has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that IPA has antioxidant, anti-inflammatory, and neuroprotective properties, and may have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[3-(6-chloroindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(14(19)20)16-13(18)5-7-17-6-4-10-2-3-11(15)8-12(10)17/h2-4,6,8-9H,5,7H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLRCIKUHGLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)